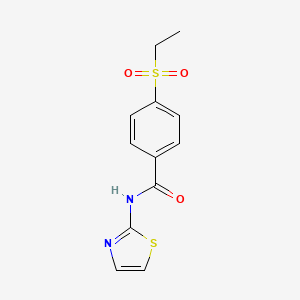

4-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide

Description

Historical Context of Thiazole-Benzamide Research

Thiazole derivatives have been integral to medicinal chemistry since the 19th century, with the Hantzsch thiazole synthesis (1887) marking a foundational milestone. Early work focused on natural thiazole-containing compounds like vitamin B1, but synthetic analogs gained prominence in the mid-20th century for antimicrobial applications. The fusion of benzamide moieties with thiazole rings emerged in the 1990s, driven by discoveries that N-(thiazol-2-yl)benzamide scaffolds enhanced target selectivity in enzyme inhibition. For example, derivatives showed potent activity against Trypanosoma brucei (IC~50~ values < 100 nM), catalyzing focused research on structural optimization.

Evolution of N-(Thiazol-2-yl)benzamide Chemistry

Modern synthetic strategies for 4-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide leverage three key approaches:

- Hantzsch Cyclization : α-Haloketones react with thioamides to form thiazole cores, followed by sulfonation and benzamide coupling. For instance, Abu-Melha et al. (2021) achieved 79–90% yields using silica-supported catalysts.

- Post-Functionalization : Preformed thiazoles undergo sulfonyl group insertion via nucleophilic aromatic substitution. A 2024 study demonstrated ethylsulfonation at the para-position using Cu(I) catalysis.

- Hybridization Techniques : Fusion with pyrazoline or isoindole-1,3-dione fragments improves pharmacokinetics, as seen in anticancer derivatives (e.g., HepG-2 IC~50~ = 9 nM).

Critical advancements include the use of ultrasonic irradiation to reduce reaction times from hours to minutes and computational tools like Prime MM-GBSA for binding affinity prediction.

Scientific Significance in Drug Discovery

This compound’s scaffold exhibits multitarget potential:

- Anticancer : Intercalates with DNA (K~b~ = 4.2 × 10⁵ M⁻¹) and inhibits topoisomerase II (docking score: −11.66 kcal/mol).

- Anti-Inflammatory : Selective COX-2 inhibition (IC~50~ = 1.0 μM) via sulfonyl group interactions with Arg120 and Tyr355 residues.

- Antimicrobial : Disrupts fungal ergosterol synthesis (MIC = 76.13 μg/mL against Candida albicans).

| Therapeutic Area | Target | Efficacy Metric |

|---|---|---|

| Oncology | DNA-Topo II | IC~50~ = 9 nM |

| Immunology | COX-2 | IC~50~ = 1.0 μM |

| Infectious Disease | CYP51 (fungal) | MIC = 76.13 μg/mL |

Current Research Landscape

Recent studies (2023–2025) highlight three frontiers:

- Polypharmacology : Hybrid derivatives like 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)thiazole show dual DNA intercalation and kinase inhibition.

- Green Synthesis : Silica-tungstosilisic acid catalysts enable solvent-free thiazole formation with 90% atom economy.

- AI-Driven Design : Generative models predict novel analogs with enhanced blood-brain barrier permeability (QikProp logBB > 0.3).

Ongoing clinical trials focus on metabolic stability optimization, as early derivatives exhibited short half-lives (<2 hours in murine models). Collaborative efforts between academia and industry aim to advance at least five thiazole-benzamide candidates to Phase I by 2026.

Properties

IUPAC Name |

4-ethylsulfonyl-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S2/c1-2-19(16,17)10-5-3-9(4-6-10)11(15)14-12-13-7-8-18-12/h3-8H,2H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZSDTWVDPKHTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide typically involves the following steps:

Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

Attachment of the ethylsulfonyl group: This step involves the sulfonylation of the benzene ring using ethylsulfonyl chloride in the presence of a base such as pyridine.

Formation of the amide bond: The final step involves coupling the thiazole derivative with the ethylsulfonyl-substituted benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorosulfonic acid.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Halogenated or sulfonated benzene derivatives.

Scientific Research Applications

Structural Overview

The compound features:

- Ethylsulfonyl group : Known for enhancing solubility and bioavailability.

- Thiazole ring : Associated with various biological activities.

- Benzamide moiety : Commonly found in many pharmacologically active compounds.

The molecular formula is , indicating a complex structure that may influence its interactions with biological targets.

Antibacterial Activity

Research indicates that thiazole-containing compounds, including derivatives like 4-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide, exhibit promising antibacterial properties. The mechanism often involves the inhibition of bacterial enzymes such as dihydropteroate synthetase (DHPS), crucial for folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing bacterial growth and replication .

Case Studies:

- Hybrid Antimicrobials : Studies have shown that combining thiazole derivatives with cell-penetrating peptides enhances their antibacterial efficacy against both Gram-negative and Gram-positive strains. For instance, compounds with specific substitutions demonstrated significant activity against multiple bacterial strains .

Anticancer Potential

Benzamide derivatives, including those with thiazole components, have been investigated for their anticancer properties. The structural characteristics of these compounds may contribute to their ability to inhibit cancer cell proliferation.

Case Studies:

- Inhibition of Cancer Cell Lines : Research has demonstrated that certain thiazole-benzamide derivatives can inhibit the proliferation of various cancer cell lines, including A431 cells (human epidermoid carcinoma). These findings suggest potential applications in cancer therapeutics.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common methods include:

- Sulfonylation : Introducing the ethylsulfonyl group.

- Amidation : Forming the benzamide linkage.

The SAR studies reveal that modifications to the thiazole and benzamide components can significantly affect biological activity. For example, substituents on the thiazole ring can enhance antibacterial or anticancer effects, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of 4-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The ethylsulfonyl group can interact with the active site of the enzyme, while the thiazole ring can provide additional binding interactions. The exact molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Substituent Position and ZAC Antagonism

The para-substituted ethylsulfonyl group in 4-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide contrasts with ortho- or meta-substituted analogs in ZAC modulation:

- Ortho substituents : Analogs such as 4c (ortho-methyl) and 5a (ortho-fluoro) exhibited strong ZAC antagonism, indicating favorable steric interactions at ortho positions .

- Meta substituents : m-Fluoro-substituted TTFB (5a) was the most potent ZAC antagonist, highlighting the meta position's compatibility with ZAC's transmembrane domain .

Key Insight : Para-substituted ethylsulfonyl groups may reduce ZAC activity compared to ortho/meta-substituted analogs.

Sulfonamide Group Variations

The ethylsulfonyl moiety differentiates this compound from analogs with alternative sulfonamide groups:

- Dimethylsulfamoyl : Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) showed potent NF-κB activation, suggesting dimethylsulfamoyl enhances signaling in immune pathways .

- Piperidinylsulfonyl : Compound 2D216 (piperidinylsulfonyl-substituted) demonstrated prolonged NF-κB activation, indicating bulkier sulfonamide groups improve pharmacokinetic properties .

Key Insight : Ethylsulfonyl groups balance hydrophobicity and steric bulk, but dimethylsulfamoyl or piperidinylsulfonyl may enhance potency in specific pathways.

Thiazole Ring Modifications

The thiazole ring's substitution pattern critically impacts activity:

- Pyridinyl-thiazole : GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) targets Mycobacterium tuberculosis, demonstrating how heterocyclic extensions (e.g., pyridine) broaden therapeutic applications .

- 4-(2-Pyridyl)thiazole: N-[4-(2-pyridyl)thiazol-2-yl]benzamides retained adenosine receptor affinity even with cyclopentanamide replacements, suggesting flexibility in the benzamide moiety .

- INH1 (N-(4-[2,4-dimethylphenyl]-thiazol-2-yl)-benzamide) : This analog disrupts Hec1/Nek2 interaction in cancer cells, emphasizing the role of aromatic substituents on the thiazole ring in mitotic inhibition .

Key Insight : Thiazole ring substitutions (e.g., pyridinyl or dimethylphenyl) confer target specificity, while the benzamide core remains adaptable.

Biological Activity

4-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide, a compound characterized by its thiazole and sulfonamide moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, particularly focusing on antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Where the specific substitutions on the benzamide and thiazole rings contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiazole and sulfonamide groups exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole, including this compound, showed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria, leading to bacteriostatic effects .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | >100 |

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | Staphylococcus aureus | 32 |

| N-(thiazol-2-yl)benzenesulfonamide | Pseudomonas aeruginosa | 64 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Thiazole derivatives have shown cytotoxic effects against various cancer cell lines. For instance, in vitro studies indicated that this compound exhibited significant growth inhibition against human cancer cell lines such as HT-29 and MDA-MB-231. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances this activity .

Table 2: Cytotoxicity of Thiazole Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HT-29 | 12.5 |

| Thiazole derivative A | MDA-MB-231 | 15.0 |

| Thiazole derivative B | A549 (lung cancer) | 10.0 |

Enzyme Inhibition

Another significant biological activity of this compound is its inhibitory effect on carbonic anhydrases (CAs), particularly CA IX, which is associated with tumor progression. Studies have reported that thiazole derivatives can inhibit these enzymes with varying efficacy, suggesting potential therapeutic applications in cancer treatment .

Table 3: Inhibition of Carbonic Anhydrases

| Compound | Enzyme Target | IC50 (nM) |

|---|---|---|

| This compound | CA IX | 250 |

| Compound C | CA II | 300 |

| Compound D | CA XII | 150 |

Case Studies

- Antimicrobial Efficacy : A study published in RSC Advances explored the antibacterial activity of thiazole derivatives in combination with cell-penetrating peptides (CPP). The results indicated enhanced efficacy against resistant bacterial strains when used in conjunction with CPPs, highlighting a novel approach to antibiotic development .

- Cytotoxicity Assessment : In a comparative study, various thiazole compounds were tested for their anticancer properties using the MTT assay across several cell lines. The findings revealed that modifications to the thiazole ring significantly impacted cytotoxicity, with specific substitutions leading to improved potency against colorectal cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via cyclo-condensation of substituted thioamides with α-haloketones. For example, thiazole ring formation often involves refluxing intermediates (e.g., brominated ketones) with thiourea derivatives in ethanol, followed by extraction and recrystallization . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratios), solvent selection (ethanol or DMF), and reaction time (30 mins to 4 hours). Yields typically range from 60% to 90% under inert atmospheres (N₂) .

Q. Which spectroscopic techniques are critical for structural validation of this compound and its intermediates?

- Methodology :

- 1H/13C NMR : Confirms substitution patterns (e.g., ethylsulfonyl protons at δ 1.3–1.5 ppm, thiazole protons at δ 7.2–8.5 ppm) and aromatic integration .

- HRMS : Validates molecular weight (e.g., [M+H]+ peaks) with <5 ppm error margins .

- IR : Identifies key functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. How should researchers design initial biological activity screens for this compound?

- Methodology : Prioritize enzyme inhibition assays (e.g., tyrosinase or kinase targets) due to structural similarities to bioactive thiazole derivatives . Use dose-response curves (1–100 μM) in vitro, followed by cytotoxicity profiling (MTT assays) in cancer cell lines (e.g., MDA-MB-468 for Hec1/Nek2 pathway inhibition) . Positive controls (e.g., known kinase inhibitors) and replicates (n ≥ 3) are essential to minimize false positives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory data in enzyme inhibition assays?

- Methodology : Systematically modify substituents (e.g., sulfonyl vs. trifluoromethyl groups) and assess activity changes. For example:

- Thiazole substitution : Replace ethylsulfonyl with piperazine or pyridyl groups to evaluate steric/electronic effects on adenosine receptor binding .

- Benzamide modifications : Introduce para-fluoro or methoxy groups to enhance lipophilicity and metabolic stability .

Contradictions (e.g., varying IC₅₀ values across assays) may arise from off-target interactions; use computational docking (AutoDock Vina) to validate binding poses .

Q. What strategies are effective for improving selectivity in multitarget ligand design?

- Methodology :

- Scaffold hybridization : Combine thiazole cores with peptidomimetic motifs (e.g., cyclohexylcarbothioamides) to target kinases and GPCRs simultaneously .

- Pharmacophore masking : Introduce transient protecting groups (e.g., tert-butyl carbamates) to reduce non-specific interactions during in vivo studies .

- Selectivity filters : Use SPR (surface plasmon resonance) to screen against related receptors (e.g., A₁ vs. A₃ adenosine subtypes) .

Q. How can researchers address discrepancies in pharmacokinetic (PK) data between in vitro and in vivo models?

- Methodology :

- Metabolic profiling : Use liver microsomes (human/rodent) to identify major metabolites (e.g., sulfoxide formation via CYP3A4) .

- Formulation adjustments : Optimize solubility via co-solvents (PEG 400) or nanoemulsions for in vivo studies .

- PK/PD modeling : Integrate bioavailability (%F) and half-life (t₁/₂) data to refine dosing regimens .

Q. What experimental approaches resolve crystallographic ambiguities in ligand-receptor complexes?

- Methodology :

- Co-crystallization trials : Use truncated receptor constructs (e.g., kinase catalytic domains) soaked with ligand (10 mM in 20% PEG 3350) .

- Electron density maps : Refine at 2.0–2.5 Å resolution (X-ray diffraction) to resolve flexible side chains (e.g., thiazole-amide rotamers) .

- Molecular dynamics (MD) : Simulate ligand-receptor interactions (100 ns trajectories) to validate static crystal structures .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity results between 2D vs. 3D cell culture models be interpreted?

- Methodology :

- 3D spheroid assays : Better mimic tumor microenvironments; use Matrigel-embedded cultures to assess penetration efficacy .

- Hypoxia markers : Quantify HIF-1α levels to determine if metabolic differences explain resistance in 3D models .

- Dose recalibration : Adjust IC₅₀ values for 3D systems (typically 5–10× higher than 2D) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.